12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene
CAS No.: 70661-50-6
Cat. No.: VC17145338
Molecular Formula: C13H10N4S
Molecular Weight: 254.31 g/mol
* For research use only. Not for human or veterinary use.
![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene - 70661-50-6](/images/structure/VC17145338.png)
Specification
CAS No. | 70661-50-6 |
---|---|
Molecular Formula | C13H10N4S |
Molecular Weight | 254.31 g/mol |
IUPAC Name | 12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene |
Standard InChI | InChI=1S/C13H10N4S/c1-7-5-8(2)17-12(15-7)10-6-14-13-9(3-4-18-13)11(10)16-17/h3-6H,1-2H3 |
Standard InChI Key | MZBFZKWSQBGAHQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC2=C3C=NC4=C(C3=NN12)C=CS4)C |
Introduction
Synthesis Methods
The synthesis of complex tetracyclic compounds typically involves multi-step organic reactions. For similar compounds, such as 12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca, the process may include:
-
Cyclization Reactions: These involve the formation of rings from linear precursors under specific conditions, often requiring strong acids or bases and elevated temperatures.
-
Catalysts: The use of catalysts can enhance reaction efficiency and selectivity, ensuring the formation of the desired product.
Potential Applications
While specific applications for 12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene are not well-documented, compounds with similar structures are explored in:
-
Medicinal Chemistry: Complex organic molecules can interact with biological targets, modulating enzyme activity or receptor binding, which may lead to therapeutic effects.
-
Materials Science: The unique molecular architecture can contribute to novel materials with specific optical, electrical, or mechanical properties.
Comparison with Similar Compounds
Compound | Molecular Formula | Molecular Weight | Potential Applications |
---|---|---|---|
1,4,5,8-Naphthalenetetracarboxylic dianhydride | C12H4O6 | 244.16 g/mol | Organic Electronics, Materials Science |
5-ethyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,10,12,14-pentaene-7,16-dione | C14H12N4O2 | 264.27 g/mol | Medicinal Chemistry, Materials Science |
4,6,8,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1,3,5,7,9,11,13,15-octaene derivatives | C16H14N6 | 290.32 g/mol | Medicinal Chemistry, Materials Science |
Research Findings and Future Directions
Detailed research findings on 12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene are scarce. Future studies should focus on its synthesis optimization, structural characterization, and exploration of its biological and material properties. This could involve computational modeling to predict potential interactions with biological targets or materials applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume